3-(Methylthio)butanal

Beschreibung

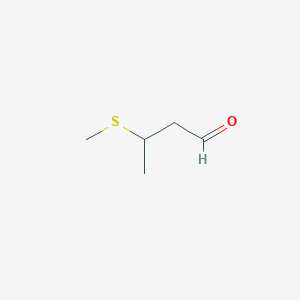

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylsulfanylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBDFIPMWRKPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864696 | |

| Record name | 3-(Methylthio)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with green, musky, buchu odour | |

| Record name | 3-(Methylthio)butanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

63.00 to 65.00 °C. @ 10.00 mm Hg | |

| Record name | 3-(Methylthio)butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | 3-(Methylthio)butanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.994-1.003 | |

| Record name | 3-(Methylthio)butanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16630-52-7 | |

| Record name | 3-(Methylthio)butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)butanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Methylthio)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)butyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)BUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B27G5W046 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Methylthio)butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Biosynthesis of 3 Methylthio Butanal

Chemical Synthesis Methodologies

The chemical synthesis of 3-(Methylthio)butanal is primarily centered around the addition of a sulfur-containing nucleophile to an unsaturated aldehyde backbone. These methods are adaptable for both small-scale laboratory work and larger-scale production for research purposes.

Laboratory-Scale Synthetic Routes

On a laboratory scale, a primary and effective method for synthesizing this compound is through the conjugate addition of methanethiol (B179389) to an unsaturated aldehyde precursor, such as crotonaldehyde. This reaction is typically performed at low temperatures, around -20°C, to control the reactivity and minimize side reactions. The process is facilitated by a catalyst, with bases like piperidine (B6355638) or salts such as copper acetate (B1210297) being commonly employed to promote the addition of the thiol to the carbon-carbon double bond of the aldehyde. chemicalbook.com This approach provides a direct and relatively high-yielding route to the desired product.

Industrial Synthesis Pathways for Research Applications

For producing larger quantities of this compound for research applications, the laboratory-scale addition reaction can be scaled up. chemicalbook.com Furthermore, patented "oxo processes" have been mentioned as a method for its preparation. chemicalbook.com An oxo process, or hydroformylation, typically involves the reaction of an alkene with carbon monoxide and hydrogen, which would be adapted to incorporate the methylthio group. Another established industrial route for a related compound, methional, involves the reaction of methanethiol with acrolein, suggesting that a similar pathway with a corresponding four-carbon aldehyde could be utilized for this compound. wikipedia.org These industrial methods are designed for efficiency, scalability, and cost-effectiveness, making the compound accessible for extensive research and commercial use as a flavoring agent. chemicalbook.comnih.govmade-in-china.com

Table 1: Overview of Chemical Synthesis Methods for this compound

| Method | Reactants | Catalyst/Reagents | Key Conditions |

|---|---|---|---|

| Conjugate Addition | Methanethiol, Crotonaldehyde | Piperidine or Copper Acetate | Cooled to -20°C |

| Oxo Process (Hydroformylation) | Alkene, Carbon Monoxide, Hydrogen | Specific transition metal catalysts | Adapted to incorporate methylthio group |

| Acrolein-type Reaction | Methanethiol, Unsaturated C4 Aldehyde | Not specified | Analogous to methional synthesis |

Combinatorial Chemistry Approaches Involving this compound and its Precursors

Combinatorial chemistry is a synthetic strategy used to prepare a large number of compounds in a single process, creating a "library" of molecules for screening in drug discovery and materials science. While specific published examples of combinatorial libraries focused solely on this compound are not prominent, the underlying chemical principles are applicable.

A combinatorial approach could be applied by utilizing the core reaction of thiol addition to unsaturated aldehydes. Instead of a single thiol and aldehyde, a library of diverse thiols could be reacted with a library of different α,β-unsaturated aldehydes in a parallel synthesis format. This would generate a wide array of thio-aldehydes, with this compound being one product among many. This method allows for the rapid exploration of chemical space around this structural motif, potentially identifying analogs with unique flavor profiles or biological activities. The synthesis would typically be performed on a solid support or in microtiter plates to manage the large number of parallel reactions efficiently.

Enzymatic and Biochemical Formation Pathways

In nature, this compound and structurally related flavor aldehydes are formed as byproducts of microbial amino acid metabolism. These biochemical routes are central to the development of characteristic flavors in fermented foods.

Precursor Compounds and Metabolic Routes

The primary precursors for the biosynthesis of branched-chain aldehydes are amino acids. nih.govnih.gov Specifically, the catabolism of leucine (B10760876) is a key pathway leading to the formation of the related compound 3-methylbutanal (B7770604). nih.govnih.govresearchgate.netresearchgate.net The analogous sulfur-containing compound, 3-(methylthio)propanal (methional), is derived from the amino acid methionine. nih.govresearchgate.netoup.comnih.gov

Two principal metabolic routes are responsible for the conversion of these amino acids into their corresponding aldehydes:

The Ehrlich Pathway : This is a major catabolic pathway in yeasts and some bacteria. nih.govyeastgenome.org It involves a sequence of three enzymatic steps: an initial transamination of the amino acid to its corresponding α-keto acid, followed by a decarboxylation to form an aldehyde with one less carbon, and finally, a reduction of the aldehyde to a fusel alcohol. nih.govresearchgate.net The aldehyde, such as this compound, is a key intermediate in this pathway. nih.gov

Strecker Degradation : This is a non-enzymatic chemical reaction that can occur during food processing, particularly with heat. nih.govbrewingforward.comagriculturejournals.cz It involves the interaction of an amino acid with an α-dicarbonyl compound (formed during the Maillard reaction) to produce an aldehyde, ammonia, and carbon dioxide. wikipedia.orgbrewingforward.com For example, methionine can undergo Strecker degradation to yield methional. nih.gov

Enzymatic Mechanisms and Biocatalysis for this compound Production

The conversion of amino acid precursors into this compound and related aldehydes is mediated by a specific sequence of enzymes. researchgate.netnih.govnih.gov Biocatalysis, which harnesses these enzymes, represents a promising alternative to chemical synthesis for producing "natural" flavor compounds. researchgate.netnih.govnih.govacs.orgsemanticscholar.org

The key enzymatic steps include:

Transamination : This initial step is catalyzed by aminotransferases (also called transaminases). nih.govsigmaaldrich.commq.edu.aunih.govwikipedia.orgmdpi.com These enzymes transfer the amino group from an amino acid (like leucine or methionine) to an α-keto acid acceptor (often α-ketoglutarate), producing the amino acid's corresponding α-keto acid and a new amino acid (glutamate). nih.govwikipedia.org This reaction is crucial as it initiates the degradation pathway for many amino acids that are precursors to flavor compounds. nih.gov

Decarboxylation : The resulting α-keto acid is then decarboxylated to form an aldehyde. This reaction is catalyzed by α-keto acid decarboxylases . nih.govnih.govsigmaaldrich.comasm.orgnih.govoup.comuniprot.org In various lactic acid bacteria, such as Lactococcus lactis, this enzyme activity is considered the rate-controlling step in the formation of potent flavor aldehydes. nih.govnih.govasm.orgnih.gov

The field of biocatalysis seeks to use these enzymes, either as isolated proteins or within whole-cell systems, to produce valuable aldehydes for the flavor and fragrance industry. researchgate.netnih.govnih.govacs.org This approach offers high selectivity and can generate products considered "natural," which is a significant advantage in the food industry. nih.gov

Table 2: Key Enzymes in the Biosynthesis of this compound and Related Aldehydes

| Enzyme Class | Function in Pathway | Cofactor Requirement | Example Organisms |

|---|---|---|---|

| Aminotransferase (Transaminase) | Converts amino acid to α-keto acid | Pyridoxal 5'-phosphate | Lactococcus lactis, Saccharomyces cerevisiae |

| α-Keto Acid Decarboxylase | Converts α-keto acid to aldehyde | Thiamine pyrophosphate (TPP), Mg²⁺ | Lactococcus lactis, Carnobacterium maltaromaticum |

| Alcohol Dehydrogenase | Reduces aldehyde to fusel alcohol (Ehrlich Pathway) | NADH/NADPH | Saccharomyces cerevisiae |

Influence of Microbial Activity on Biosynthesis

The biosynthesis of this compound through microbial activity is a complex process that is not as extensively documented as that of other related volatile compounds. However, the formation of this sulfur-containing aldehyde is understood to be intrinsically linked to the microbial metabolism of amino acids, particularly those containing sulfur and branched-chain structures. Microorganisms such as bacteria and fungi, which are integral to many fermentation processes, possess the enzymatic machinery necessary to convert amino acid precursors into a diverse array of volatile compounds that contribute to the aroma and flavor of fermented foods.

The primary pathway implicated in the formation of this compound and similar aldehydes is the Strecker degradation of amino acids. brewingforward.com This reaction can occur chemically at elevated temperatures but is also facilitated by microbial activity through the production of dicarbonyl compounds which are essential for the degradation to proceed. researchgate.netresearchgate.net In this process, an amino acid reacts with an α-dicarbonyl compound, leading to the formation of a Strecker aldehyde which has one less carbon atom than the original amino acid. agriculturejournals.cz While a direct enzymatic pathway for the synthesis of this compound has not been definitively elucidated in microorganisms, it is plausible that they contribute significantly by providing the necessary precursors and enzymes for related reactions.

In the context of fermented meat products, such as Xuanwei ham, studies have shown a correlation between the presence of certain microorganisms and the production of various volatile flavor compounds. For instance, research has indicated a positive correlation between the fungus Wallemia ichthyophaga and the presence of 3-(methylthio)propionaldehyde (B105701) (methional) and 3-methylbutanal. nih.gov Although this compound was not specifically identified in this correlation, the presence of these structurally related compounds suggests that microbial activity is a key factor in the generation of such flavor molecules. The enzymatic activities of the microbial communities in these products contribute to the breakdown of proteins and lipids, releasing the amino acid precursors necessary for the formation of these volatile compounds.

The table below summarizes findings on microbial involvement in the production of volatile compounds that are structurally related to this compound, highlighting the microbial species and the precursors involved.

| Microbial Species | Precursor Amino Acid | Related Volatile Compound Produced | Reference |

| Wallemia ichthyophaga | Methionine, Leucine | 3-(methylthio)propionaldehyde, 3-methylbutanal | nih.gov |

| Lactococcus lactis | Leucine | 3-methylbutanal | nih.govresearchgate.netwur.nl |

| Lactic Acid Bacteria | Leucine | 3-methylbutanal | researchgate.net |

It is important to note that while the microbial production of 3-methylbutanal from leucine is well-established, the direct microbial biosynthesis of this compound remains an area requiring more specific research. The current understanding points towards a significant, albeit indirect, role of microorganisms in creating the conditions and providing the precursors necessary for its formation in fermented food systems.

Advanced Analytical Methodologies for 3 Methylthio Butanal

Chromatographic Techniques

Chromatography is fundamental to the analysis of 3-(Methylthio)butanal, enabling its separation from complex sample matrices. Gas and liquid chromatography are the principal techniques utilized for this purpose.

Gas Chromatography (GC) Applications in Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is frequently used to determine the purity of commercial preparations, with suppliers often specifying a purity of greater than 95-96% as determined by GC. In the context of food and beverage analysis, GC is invaluable for isolating and identifying key aroma-active compounds. The coupling of GC with olfactometry (GC-O) is a powerful tool for characterizing the sensory impact of individual volatile compounds, including sulfur-containing molecules like 3-(methylthio)propanal, a related compound. For the analysis of this compound, a GC system would typically be configured with a capillary column of moderate polarity to achieve effective separation.

| Parameter | Typical Condition |

|---|---|

| Column | Wax-type capillary column (e.g., TG-WAX) or mid-polarity column |

| Injector Temperature | 230-250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temperature of 40-50 °C, followed by a ramp of 5-10 °C/min to a final temperature of 220-240 °C |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS), or Sulfur Chemiluminescence Detector (SCD) |

High-Performance Liquid Chromatography (HPLC) for Characterization

While GC is the predominant method for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples that are not amenable to the high temperatures of GC. Direct analysis of short-chain aldehydes by HPLC can be challenging; therefore, derivatization is often employed. However, HPLC with ultraviolet (UV) detection is a well-established method for the analysis of other sulfur compounds, such as sulfites, in food matrices. A similar approach could be adapted for this compound. The method would involve separation on a reverse-phase or anion-exchange column and detection using a UV spectrophotometer.

| Parameter | Potential Condition |

|---|---|

| Column | Anion Exchange or C18 Reverse-Phase |

| Mobile Phase | Potassium hydrogen phthalate (B1215562) solution or Acetonitrile/Water with formic acid |

| Flow Rate | 1.0 - 3.0 mL/min |

| Detection | UV Spectrophotometer (e.g., at 210 nm or 280 nm) |

| Sample Preparation | Extraction followed by potential derivatization to enhance UV absorbance |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound, serving as a powerful tool for its unambiguous identification.

Mass Spectrometry (MS) for Structural Elucidation and Detection

Mass Spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is the definitive method for the identification of this compound. MS provides information on the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic pattern of fragment ions. The National Institute of Standards and Technology (NIST) library contains reference spectra for this compound, aiding in its identification.

| Property | Value |

|---|---|

| Molecular Formula | C5H10OS |

| Molecular Weight | 118.20 g/mol |

| Top Peak (m/z) | 41 |

| 2nd Highest Peak (m/z) | 48 |

| 3rd Highest Peak (m/z) | 47 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for a complete assignment of the molecular structure.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 10.1 |

| ¹H | Thioether methyl (S-CH₃) | 2.0 - 2.2 |

| ¹H | Methylene (-CH₂-CHO) | 2.4 - 2.7 |

| ¹H | Methine (CH-S) | ~3.0 |

| ¹H | Methyl (-CH-CH₃) | 1.2 - 1.4 |

| ¹³C | Aldehyde (C=O) | 190 - 210 |

| ¹³C | Thioether methyl (S-CH₃) | 15 - 25 |

| ¹³C | Alkyl carbons (-CH-, -CH₂-, -CH₃) | 10 - 50 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists IR spectroscopy as a valid identification test for this compound. The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. The most prominent peak is associated with the carbonyl (C=O) group of the aldehyde.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aldehyde) | Stretch | 2880 - 2650 (often two peaks) |

| C-H (alkyl) | Stretch | 2975 - 2845 |

| C=O (aldehyde) | Stretch | ~1740 - 1720 |

| C-S (thioether) | Stretch | ~700 - 600 (weak) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated aldehydes and thioethers are known to absorb light in the ultraviolet region. For this compound, two main electronic transitions would be expected. The first is a weak absorption resulting from the n→π* transition of the non-bonding electrons on the carbonyl oxygen to the antibonding π* orbital, typically occurring in the 270-300 nm range. The second involves transitions of the non-bonding electrons on the sulfur atom of the thioether group, which also occurs in the UV region. These absorptions are generally weak and may not be as useful for quantitative analysis as other methods, but can provide supplementary evidence for identification.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of trace-level volatile compounds like this compound in complex matrices. These approaches offer enhanced resolution, sensitivity, and specificity compared to standalone methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for this compound. In this method, the sample's volatile fraction is separated based on boiling point and polarity in a capillary column before being detected and identified by a mass spectrometer.

For trace analysis, sample preparation is critical to concentrate the analyte and remove interfering matrix components. Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique for this purpose. It involves exposing a coated fiber to the headspace above a sample, allowing volatile compounds to adsorb onto the fiber, which is then thermally desorbed into the GC injector. The choice of fiber coating is crucial; for sulfur compounds, coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective. researchgate.net

While standard GC-MS is frequently used, its sensitivity for trace sulfur compounds can be limited in complex food matrices due to co-elution with other components. ingenieria-analitica.com To overcome this, GC can be coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), in parallel with the MS. ingenieria-analitica.com This dual-detector setup allows for the selective detection of sulfur-containing peaks, which can then be confidently identified by the mass spectrometer.

Table 1: Illustrative GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Typical Setting |

|---|---|

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |

| Fiber Coating | DVB/CAR/PDMS |

| GC Column | DB-WAX or similar polar capillary column |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Ramped temperature program (e.g., 40 °C to 250 °C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative for the analysis of aldehydes, especially in complex liquid matrices like beverages. This technique is particularly useful for compounds that are thermally labile or not volatile enough for GC analysis. However, for small, volatile aldehydes like this compound, derivatization is often required to improve their retention on reversed-phase LC columns and to enhance their ionization efficiency for mass spectrometric detection.

A common derivatization agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable hydrazone. These derivatives are less volatile and possess a chromophore, making them suitable for LC-UV analysis as well. For LC-MS/MS, the derivatized analyte can be ionized using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

The tandem mass spectrometry (MS/MS) capability, typically using a triple quadrupole mass analyzer, provides exceptional selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, it is possible to quantify the target analyte with high precision and accuracy, even in the presence of significant matrix interference. mdpi.com

Quantification and Detection Limits in Diverse Research Matrices

The quantification of this compound is challenging due to its reactivity and typically low concentrations in various matrices. The determination of its detection and quantification limits is essential for assessing the significance of its presence, for instance, in food flavor and off-flavor studies.

While specific validated methods with reported limits of detection (LOD) and quantification (LOQ) for this compound are not widely available in the reviewed literature, data from closely related Strecker aldehydes and other sulfur compounds can provide valuable insights into the expected performance of the analytical methods. For example, a study on Strecker aldehydes in wine reported quantification of methional, a structurally similar compound, using HS-SPME-GC-MS. mdpi.com Another study on flavor compounds in grilled beef using a stir bar sorptive extraction with GC-MS determined a limit of detection for methional.

The sensory detection threshold of a compound is also a critical parameter. For this compound, the taste threshold in water has been reported to be 0.2 ppm (or 200 µg/L). thegoodscentscompany.com Analytical methods must, therefore, be sensitive enough to detect and quantify the compound at or below this level to be relevant for sensory-related research. Methods for other volatile sulfur compounds in wine have achieved limits of quantification around 1 µg/L or better, which is well below the sensory thresholds for those analytes. acs.org

Table 2: Examples of Detection/Quantification Limits for this compound and Related Aldehydes in Food and Beverage Matrices

| Compound | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|---|

| Methional | Grilled Beef | SBSE-GC-MS | 0.26 ng/g | 0.88 ng/g |

| Various Flavor Compounds | Foodstuffs | GC-MS/MS | 0.005 - 0.2 µg/kg | Not Reported |

| Organochlorine Pesticides | Water | GC-MS | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L |

| Biogenic Amines | Meat | LC-MS/MS | Not Reported | 10 µg/g |

Note: The data in this table is illustrative of the capabilities of the analytical techniques for similar compounds or in similar matrices, as direct and comprehensive quantitative data for this compound is limited in publicly available research.

Biological and Sensory Modulation by 3 Methylthio Butanal

Interaction with Taste Receptors

The primary receptor responsible for umami taste is a heterodimer of two G protein-coupled receptors: taste receptor type 1 member 1 (T1R1) and taste receptor type 1 member 3 (T1R3). Research has shown that 3-(Methylthio)butanal directly interacts with and modulates the activity of this receptor complex.

Modulation of Umami Receptors (T1R1/T1R3) by this compound

Studies have demonstrated that this compound functions as a positive allosteric modulator (PAM) of the human umami taste receptor, hT1R1/hT1R3. This means that while it may have little to no activity on its own, it can enhance the receptor's response to umami stimuli like L-glutamate (L-Glu). In the presence of inosine (B1671953) monophosphate (IMP), another umami enhancer, this compound has been shown to further augment the L-Glu response. This suggests that its binding site is distinct from that of IMP. Furthermore, this compound has also been identified as a weak agonist for the hT1R1/hT1R3 receptor, meaning it can directly activate the receptor to some extent.

Allosteric Modulation Mechanisms of Taste Receptors

The allosteric modulation by this compound occurs at a site on the receptor that is different from the primary (orthosteric) binding site for L-glutamate. Evidence from studies using interspecies chimeric receptors has pinpointed the transmembrane domain (TMD) of the T1R1 subunit as the key location for the modulatory activity of sulfur-containing compounds like this compound. This is in contrast to amino acids and 5'-ribonucleotides, which bind to the extracellular Venus flytrap domain (VFTD) of T1R1. By binding to the TMD, this compound induces a conformational change in the receptor that enhances its response to the primary umami ligand. Molecular dynamics simulations have further supported this allosteric mechanism, showing that such compounds can induce remodeling of the T1R1/T1R3 receptor, leading to a stabilization of the ligand-receptor complex.

Species-Specific Responses in Taste Perception

Interestingly, the modulatory effect of 3-(Methylthio)but

Role in Sensory Perception

The sensory perception of this compound is multifaceted, contributing significantly to the flavor profiles of various foods and influencing olfactory experiences. Its role is characterized by a complex interplay of its inherent chemical properties and the context in which it is perceived.

Contribution to Flavor Profiles in Food Systems

This compound is a volatile sulfur compound that imparts potent and distinct flavor notes to a variety of food products. It is recognized for its savory characteristics and is utilized as a flavoring agent in items such as tomatoes, vegetables, pickles, and condiments. thegoodscentscompany.comfragranceu.com The sensory contribution of this compound is highly dependent on its concentration.

At a concentration of 0.2 ppm, its taste is described as vegetative, tomato-like, fishy, and sulfurous. thegoodscentscompany.comfragranceu.comchemicalbook.com In finished consumer products, it is typically used at levels up to 2 ppm. thegoodscentscompany.comfragranceu.com Its flavor profile is also reminiscent of potato chips. chemicalbook.com Research has noted its presence in French fried potatoes and krill. chemicalbook.com

The table below summarizes the reported flavor characteristics of this compound at a specific concentration.

| Concentration | Food System/Medium | Reported Flavor Descriptors |

| 0.2 ppm | Not specified | Vegetative, tomato, fishy, sulfurous thegoodscentscompany.comfragranceu.comchemicalbook.com |

| Not specified | General | Potato chip flavor chemicalbook.com |

Olfactory Contributions and Odor Perception Research

The olfactory perception of this compound is characterized by a range of complex and potent aroma notes. Its odor is generally described as sulfurous, vegetative, cabbage-like, and green, with a fishy nuance. thegoodscentscompany.comfragranceu.com Other descriptions include a green, musky, buchu-like odor. chemicalbook.com

The table below outlines the various olfactory descriptors associated with this compound.

| Source/Context | Reported Odor Descriptors |

| General Description | Sulfurous, vegetative, cabbage-like, green, fishy nuance thegoodscentscompany.comfragranceu.com |

| Chemical Properties | Green, musky, buchu odor chemicalbook.com |

| Organoleptic Properties | Green, vegetable, potato, sulfurous sigmaaldrich.com |

| In Dipropylene Glycol (0.10%) | Green, musk, buchu, potato chip |

| Additional Descriptions | Green, tomato, cheese |

Cross-modal Sensory Interactions Induced by this compound

Currently, there is a lack of specific research directly investigating the cross-modal sensory interactions induced by this compound. However, research into related sulfur-containing compounds and the broader field of flavor perception provides a basis for potential interactions.

Flavor perception is an inherently multisensory experience, integrating gustatory, olfactory, and trigeminal inputs. mdpi.com Certain aroma compounds can modulate the perception of taste. For instance, some studies have shown that meaty aroma compounds, including sulfur-containing compounds like methional (a related aldehyde), can enhance the perception of umami (savory taste) through allosteric modulation of the T1R1/T1R3 taste receptor. nih.govnih.gov This particular mechanism is described as being independent of cross-modal interactions, suggesting a direct chemical interaction with the taste receptor. nih.govnih.gov

While direct evidence for this compound is not available, the established role of other volatile sulfur compounds in modulating taste perception suggests a potential for similar effects. For example, sulfur compounds have been noted to enhance umami perception. nih.gov Given that this compound possesses a distinct savory and sulfurous aroma, it is plausible that it could influence the perception of savory tastes through associative learning or direct receptor interaction, though further research is needed to confirm such cross-modal effects.

Role of 3 Methylthio Butanal in Food Science and Nutritional Research

Formation in Food Processing and Storage

The presence and concentration of 3-(Methylthio)butanal in food are heavily influenced by processing and storage conditions. Its formation is primarily a result of chemical reactions involving precursors naturally present in food.

The formation of this compound is intricately linked to the Maillard reaction and the subsequent Strecker degradation of specific amino acids. The Maillard reaction, a non-enzymatic browning reaction, occurs between amino acids and reducing sugars upon heating. This complex cascade of reactions generates a plethora of flavor and aroma compounds, including dicarbonyl compounds.

The Strecker degradation is a crucial step in this process, involving the reaction of an α-amino acid with a dicarbonyl compound. This reaction leads to the formation of an aldehyde with one fewer carbon atom than the original amino acid, along with carbon dioxide and an α-aminoketone. Specifically, this compound is a Strecker degradation product of the amino acid methionine.

The general pathway for the Strecker degradation of methionine to form this compound can be summarized as follows:

An α-dicarbonyl compound (a product of the Maillard reaction) reacts with methionine.

This leads to the deamination and decarboxylation of methionine.

The resulting intermediate is hydrolyzed to form this compound.

This reaction is fundamental to the development of savory and cooked flavors in many food products.

Thermal processing is a critical factor influencing the generation of this compound. The rate of the Maillard reaction and Strecker degradation is highly dependent on temperature and time. Generally, higher temperatures and longer processing times accelerate these reactions, leading to increased formation of this compound, up to a certain point. However, excessive heat can also lead to the degradation of the compound.

Different cooking methods can have a varied impact on the levels of this flavor compound. For instance, roasting, frying, and baking, which involve higher temperatures and dry heat, are particularly conducive to the formation of Maillard reaction and Strecker degradation products, including this compound.

| Thermal Processing Method | General Impact on this compound Levels |

| Roasting | Significant increase due to high temperatures and dry heat. |

| Frying | Substantial formation, influenced by oil temperature and frying time. |

| Baking | Increase in crusts and surfaces where browning occurs. |

| Boiling | Less formation compared to dry-heat methods due to lower temperatures. |

| Canning/Retorting | Formation can occur, but may also lead to some degradation. |

This table provides a general overview. Actual levels can vary significantly based on specific food composition and processing parameters.

The stability of this compound during storage is influenced by factors such as temperature, light, and oxygen exposure. As a volatile aldehyde, it can be susceptible to oxidation and other degradation reactions, which can lead to a loss of flavor or the development of off-flavors.

| Storage Condition | Impact on this compound Stability |

| Temperature | Higher temperatures can accelerate degradation reactions. |

| Light Exposure | Can promote photo-oxidation, leading to loss of the compound. |

| Oxygen Presence | Can lead to oxidative degradation of the aldehyde. |

| Packaging | Appropriate packaging can protect against light and oxygen, preserving the compound. |

This table illustrates general trends in the stability of this compound under various storage conditions.

Flavor Enhancement and Modulation in Food Products

This compound is highly valued in the food industry for its ability to enhance and modulate savory flavors. It possesses a characteristic savory, brothy, and slightly meaty aroma and taste.

Recent scientific research has shed light on the potential contribution of certain aldehydes to the "kokumi" sensation. Kokumi is a Japanese term that describes a rich, full-bodied, and mouth-filling taste that enhances the five basic tastes (sweet, sour, salty, bitter, and umami). While kokumi is primarily associated with certain peptides, such as glutathione, that activate the calcium-sensing receptor (CaSR) on the tongue, emerging evidence suggests that other compounds may also play a role.

Due to its potent savory and brothy character, this compound is utilized as a flavor ingredient in a wide range of processed foods. Its applications span various food categories where a savory, cooked, or meaty note is desired.

Tomato Products: In tomato-based products such as sauces, soups, and ketchup, this compound can enhance the cooked and savory notes, providing a richer and more complex flavor profile.

Potato Products: It is a key aroma component in cooked potatoes and is used to enhance the flavor of potato-based snacks like potato chips and French fries.

Meat Products: In processed meats, gravies, and bouillons, it contributes to the meaty and savory character, often in combination with other flavor compounds.

Vegetable Products: It can be used to impart a cooked, savory note to a variety of vegetable products, including soups, stews, and sauces.

| Food Category | Application of this compound |

| Tomato Products | Enhances cooked and savory notes. |

| Potato Products | Provides a characteristic cooked potato flavor. |

| Meat Products | Contributes to meaty and savory flavors. |

| Vegetable Products | Imparts a cooked and savory character. |

| Pickles & Condiments | Adds savory depth and complexity. |

This interactive table summarizes the diverse applications of this compound in the food industry.

Nutritional Implications and Metabolic Fate

The nutritional implications of this compound are intrinsically linked to its metabolic fate within the body. While direct in vivo studies on this specific compound are limited, its metabolism can be largely inferred from the well-established biochemical pathways for structurally related aliphatic aldehydes and thioethers.

In vivo Metabolism and Excretion Studies

There is a notable lack of direct in vivo metabolism and excretion studies specifically focused on this compound in humans or animals. However, based on the metabolism of similar chemical structures, a hypothetical metabolic pathway can be proposed.

The primary route of metabolism for aliphatic aldehydes in the body is oxidation to their corresponding carboxylic acids. This biotransformation is primarily catalyzed by the enzyme aldehyde dehydrogenase (ALDH), which is found in various tissues, with the highest concentration in the liver. This enzymatic reaction is a critical detoxification pathway, as aldehydes can be reactive and potentially toxic if they accumulate.

The thioether (sulfide) group in this compound is also subject to metabolic processes. Thioethers can be excreted in the urine, and exposure to certain electrophilic compounds has been shown to enhance their excretion bmj.comnih.gov. The metabolism of thioethers can involve oxidation of the sulfur atom.

Based on these general pathways, it is anticipated that this compound would undergo oxidation of its aldehyde group to form 3-(methylthio)butanoic acid. The sulfur atom may also be oxidized. The resulting metabolites are expected to be more water-soluble, facilitating their excretion from the body, primarily through the urine.

Table 1: Postulated Metabolic Pathways for this compound

| Functional Group | Metabolic Reaction | Primary Enzyme Family | Potential Metabolite |

| Aldehyde | Oxidation | Aldehyde Dehydrogenase (ALDH) | 3-(Methylthio)butanoic acid |

| Thioether | Oxidation | Cytochrome P450 (CYP) / Flavin-containing monooxygenase (FMO) | 3-(Methylsulfinyl)butanal / 3-(Methylsulfonyl)butanal |

This table presents hypothesized metabolic pathways based on the metabolism of structurally similar compounds, in the absence of direct studies on this compound.

Potential Bioactivity and Health Aspects (excluding dosage/administration)

The potential bioactivity and health aspects of this compound have not been extensively studied. However, as a sulfur-containing compound found in food, it belongs to a class of substances that are known to have various biological effects.

Sulfur-containing compounds are integral to human nutrition and health, playing roles in gene expression and maintaining tissue integrity vinmec.com. Many volatile sulfur compounds are recognized for their contribution to the flavors and aromas of foods. In most foods, these compounds contribute desirable flavor characteristics at low concentrations acs.org.

It is important to note that while many sulfur compounds in foods are beneficial, some individuals may have sensitivities to sulfites, which are sulfur-based preservatives vinmec.com. However, this compound is chemically distinct from sulfites.

Table 2: General Bioactive Properties of Dietary Sulfur-Containing Compounds

| Property | Description | Relevance to this compound |

| Antioxidant Activity | Many organosulfur compounds can scavenge free radicals. | The potential antioxidant activity of this compound itself has not been studied. |

| Anti-inflammatory Effects | Certain sulfur compounds can modulate inflammatory pathways. | It is unknown if this compound possesses anti-inflammatory properties. |

| Contribution to Flavor | Volatile sulfur compounds are key components of many food aromas. | This compound is a recognized flavoring agent. |

This table outlines the general bioactivities of a broad class of compounds. The specific bioactivity of this compound has not been determined.

Advanced Research Applications and Future Perspectives

Biomarker Potential in Disease Research (excluding diagnostic claims)

The analysis of volatile organic compounds (VOCs) in bodily fluids such as breath, urine, and blood is a burgeoning area of research for the non-invasive monitoring of physiological and pathological processes. nih.govfrontiersin.org VOC profiles can reflect metabolic changes within the body, offering a potential window into the onset and progression of various diseases. nih.gov Neoplastic processes, for instance, can alter metabolic pathways, leading to the production of unique VOC signatures that may serve as biomarkers. acs.org

While direct research linking 3-(Methylthio)butanal to specific diseases is limited, its nature as a VOC places it within the broader category of compounds being investigated for biomarker potential. Studies have identified various aldehydes and sulfur-containing compounds in the exhaled breath of individuals with certain types of cancer, suggesting that compounds with these functional groups are of interest in biomarker research. nih.gov For example, altered levels of other aldehydes, such as 1-butanol (B46404) and 3-hydroxy-2-butanone, have been observed in the breath of lung cancer patients compared to healthy controls. nih.gov The investigation into VOCs is not limited to cancer; metabolic disorders also present with altered VOC profiles, which could potentially include sulfur-containing compounds. rsc.org

Future research may focus on including this compound in the panel of VOCs analyzed in metabolomic studies of various diseases to determine if its presence or concentration correlates with specific pathological states.

Application in Pharmaceutical Intermediate Synthesis

In the realm of pharmaceutical development, this compound is recognized as a useful pharmaceutical intermediate. wikipedia.org Its bifunctional nature, possessing both an aldehyde and a thioether group, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. Aldehydes are known precursors in the synthesis of various therapeutic agents, including antifungal and antiviral drugs. rsc.orgnih.govnih.govrsc.orgnih.govslideshare.net

The following table outlines the potential of related functional groups in the synthesis of therapeutic agents:

| Functional Group | Role in Synthesis | Examples of Therapeutic Agents |

| Aldehyde | Precursor for heterocycle formation, carbon chain extension | Antifungal agents, Anti-inflammatory drugs |

| Thioether | Introduction of sulfur into the molecular scaffold, modification of biological activity | Antiviral compounds, various pharmaceuticals |

Integration into Advanced Materials Science

The field of materials science is continuously seeking novel monomers and functional molecules to create polymers with specialized properties. Both aldehyde and organosulfur compounds have been investigated for their utility in developing functional polymers. nih.govmorressier.comresearchgate.netresearchgate.net The aldehyde group can participate in various polymerization reactions and can also be used to functionalize existing polymers. mdpi.com

Organosulfur polymers, in particular, have garnered interest for a range of applications due to their unique properties. wikipedia.orgnih.gov These polymers can exhibit interesting optical and electronic properties and have been explored for use in drug delivery systems and other biomedical applications. nih.govresearchgate.net The incorporation of sulfur can also impart specific functionalities, such as the ability to bind with heavy metals. morressier.com

Given the presence of both an aldehyde and a thioether group, this compound could potentially be explored as a monomer or a modifying agent in the synthesis of novel polymers. Its integration could lead to materials with tailored properties, although specific research in this area has yet to be published.

Emerging Research Areas for this compound

Computational chemistry and molecular modeling are powerful tools for predicting the physicochemical properties and biological activities of molecules. mdpi.com Techniques such as quantum chemical calculations and molecular dynamics (MD) simulations can provide insights into molecular structure, stability, and reactivity. slideshare.netresearchgate.netpurdue.edu

For a molecule like this compound, computational studies could be employed to:

Predict its conformational preferences.

Calculate its electronic properties, which can influence its reactivity and interactions with other molecules.

Simulate its behavior in different solvent environments.

These theoretical studies can guide experimental work and provide a deeper understanding of the molecule's behavior at a molecular level. While specific computational studies on this compound are not widely reported, the methodologies are well-established for small organic molecules. slideshare.netresearchgate.netpurdue.edu

The interaction of small molecules with biological receptors is the foundation of drug discovery. rsc.orgnih.gov The aldehyde and thioether functional groups present in this compound are known to interact with biological targets. For instance, some sulfur-containing compounds are known to inhibit aldehyde dehydrogenase, an important enzyme in metabolism. nih.gov

In silico screening methods, such as molecular docking, can be used to predict the binding affinity of a molecule to the active site of a target protein. mdpi.comspkx.net.cn This approach could be used to explore the potential interactions of this compound and its derivatives with various receptors, potentially identifying new avenues for drug design. acs.orgmdpi.comukri.orgnih.govmdpi.com Furthermore, understanding the interactions of sulfur-containing compounds with olfactory receptors is an active area of research, which could have implications for the development of new flavor and fragrance compounds. nih.govnih.govanu.edu.au

The following table summarizes potential in silico research applications for this compound:

| In Silico Technique | Potential Application for this compound |

| Molecular Docking | Prediction of binding affinity to therapeutic targets. |

| QSAR Studies | Elucidation of structure-activity relationships for derivatives. nih.gov |

| ADME/Tox Prediction | Estimation of pharmacokinetic and toxicological properties. mdpi.comnih.govmdpi.comresearchgate.net |

Ethical Considerations and Research Guidelines

Advanced research involving any chemical compound necessitates adherence to strict ethical guidelines and responsible conduct.

In the context of biomarker research , several ethical considerations are paramount. These include obtaining informed consent from study participants, ensuring patient privacy and data confidentiality, and considering the potential psychological impact of research findings on individuals. ukri.orgedgehill.ac.ukucc.ietasc.iesolutionsirb.com When research involves vulnerable populations, extra precautions must be taken to protect their rights and well-being. ukri.orgedgehill.ac.ukucc.ietasc.iesolutionsirb.com

For pharmaceutical synthesis and materials science research , the principles of green chemistry should be considered to minimize the environmental impact of chemical processes. The safe handling and disposal of organosulfur compounds and other reagents are critical to protect researchers and the environment. purdue.edusolubilityofthings.comepfl.chunc.edunih.gov Laboratories must have clear protocols for waste management and provide appropriate personal protective equipment to all personnel. purdue.edusolubilityofthings.comepfl.chunc.edunih.gov

All research should be conducted with transparency and integrity, ensuring that data is accurately recorded and reported. Adherence to institutional and national research guidelines is mandatory for all scientific investigations.

Q & A

Q. What analytical methods are recommended for quantifying 3-(methylthio)butanal in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting and quantifying this compound due to its volatility and low molecular weight (118.20 g/mol). For reproducible results, employ a polar capillary column (e.g., OV-1) with isothermal conditions at 60°C, as validated by chromatographic retention indices (RI ≈ 689) . Calibration curves should account for its vapor pressure (60 mmHg at 20°C) to avoid evaporation losses during sample preparation .

Q. How can the stability of this compound be optimized during experimental storage?

Store the compound under inert gas (e.g., nitrogen) in amber glass vials at ≤4°C to mitigate oxidation and photodegradation. Its air-sensitive nature and low flash point (62°C) necessitate strict avoidance of open flames and static discharge . Purity verification via NMR or FT-IR is recommended post-storage to confirm structural integrity.

Q. What synthetic routes are available for this compound in laboratory settings?

A common method involves the nucleophilic substitution of 3-chlorobutanal with methylthiolate under basic conditions. Alternatively, oxidation of 3-(methylthio)-1-butanol using pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde with >90% efficiency. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How does this compound modulate umami taste receptors (T1R1/T1R3), and what experimental models validate this?

this compound acts as a positive allosteric modulator (PAM) for human T1R1/T1R3, enhancing L-glutamate responses by 2.5-fold at 1 µM concentrations. Use HEK293 cells transfected with hT1R1/hT1R3 and calcium imaging to quantify receptor activation. Notably, it exhibits species-specific effects: while it strongly potentiates human receptors, it weakly inhibits murine orthologs. Dose-response curves (0.1–100 µM) and IMP co-application assays are critical to distinguish PAM/NAM activity .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how can their binding modes be elucidated?

Derivatives with extended alkyl chains (e.g., 3-(methylthio)hexanal) show increased receptor affinity due to hydrophobic interactions in the transmembrane domain (TMD) of T1R1. Molecular docking simulations using cryo-EM structures (PDB: 7W6B) suggest the methylthio group occupies a hydrophobic pocket near helices III and VI. Validate predictions via site-directed mutagenesis (e.g., F778A or Y823A substitutions) to disrupt ligand-receptor interactions .

Q. What challenges arise in studying this compound’s metabolic fate in microbial systems?

Despite its detection in Streptomyces spp. metabolites, its enzymatic biosynthesis remains unresolved. Pathway mining via comparative genomics (e.g., in Medicago truncatula) identifies serine decarboxylase-like enzymes as potential catalysts. Use stable isotope tracing (¹³C-labeled substrates) and LC-HRMS to track intermediates. Note that 4-(methylthio)butanal, a proposed byproduct, has no documented enzymatic production, necessitating novel enzyme discovery .

Q. How does this compound’s reactivity impact its role in Maillard reaction studies?

As an α-hydrogen aldehyde, it participates in Strecker degradation with amino acids (e.g., leucine), generating heterocyclic flavor compounds. To profile reaction products, employ model systems (e.g., 150°C, pH 5.5) and analyze volatiles via GC×GC-TOFMS. Key adducts include 3-methylthiopropionaldehyde and pyrazines, quantified using selective ion monitoring (SIM) .

Methodological Notes

- Toxicity Handling : Classified as a skin/eye irritant (Category 1C) and flammable liquid (Category 4). Use fume hoods, nitrile gloves, and flame-resistant lab coats during handling .

- Data Reproducibility : Cross-validate GC-MS results with orthogonal methods (e.g., HPLC-DAD) to address matrix interference in biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.